Cas no 874801-49-7 (5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride)
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride
- 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride
- DTXSID60661353
- 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonylchloride
- SCHEMBL17203486
- A916781
- 874801-49-7
-
- MDL: MFCD05664919
- Inchi: 1S/C7H5BrClFO2S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3H,1H3
- InChI Key: QPWWMIMINMOAGF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C)F)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 285.887
- Monoisotopic Mass: 285.887
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5A^2
- XLogP3: 3.1
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033186-250mg |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 250mg |
£81.00 | 2022-03-01 | ||
| Fluorochem | 033186-1g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 1g |
£125.00 | 2022-03-01 | ||
| Fluorochem | 033186-5g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 5g |
£493.00 | 2022-03-01 | ||
| Fluorochem | 033186-25g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 25g |
£2340.00 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y1265638-250mg |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 97% | 250mg |
$340 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265638-1g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 97% | 1g |
$500 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265638-5g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 97% | 5g |
$1490 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265638-25g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 97% | 25g |
$4180 | 2024-06-06 | |
| Oakwood | 033186-250mg |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 97% | 250mg |
$105.00 | 2024-07-19 | |
| Oakwood | 033186-1g |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |
874801-49-7 | 97% | 1g |
$210.00 | 2024-07-19 |
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride
Professional Introduction to 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride (CAS No. 874801-49-7)
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 874801-49-7, is a halogenated aromatic sulfonyl chloride derivative with a unique structural framework that makes it valuable in synthetic chemistry and drug development. The presence of both bromine and fluorine substituents, along with a methyl group, contributes to its reactivity and utility in various chemical transformations.
The compound’s molecular structure consists of a benzene ring substituted with a sulfonyl chloride group at the 4-position, a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This specific arrangement of functional groups enhances its role as an intermediate in the synthesis of more complex molecules. The sulfonyl chloride moiety is particularly significant as it can undergo nucleophilic substitution reactions, making it a valuable tool for introducing sulfonamide functionalities into target molecules.
In recent years, there has been growing interest in halogenated aromatic compounds due to their role in medicinal chemistry. The halogen atoms, particularly bromine and fluorine, are known to influence the pharmacokinetic properties of drugs, including their metabolic stability, bioavailability, and binding affinity to biological targets. 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride leverages these properties, making it a promising candidate for further exploration in drug discovery.
One of the most notable applications of this compound is in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The sulfonyl chloride group in 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride can be readily converted into sulfonamides by reaction with primary or secondary amines. This transformation is facilitated by the electrophilic nature of the sulfonyl chloride, which readily reacts with nucleophiles under mild conditions.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into drug molecules can lead to improved pharmacological properties such as enhanced binding affinity and metabolic stability. For instance, fluorinated sulfonyl chlorides have been used to develop novel antifungal agents and anti-inflammatory drugs. The compound 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride exemplifies this trend by incorporating both bromine and fluorine atoms, which can be strategically positioned in drug molecules to optimize their biological activity.
The synthesis of 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the bromination and fluorination of a methyl-substituted benzene ring followed by sulfonylation using chlorosulfonic acid or its derivatives. The precise control of reaction conditions is crucial to achieve high yields and purity of the final product. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such specialized compounds.
In addition to its pharmaceutical applications, 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride finds utility in materials science and agrochemical research. Its ability to act as a building block for more complex molecules makes it valuable in designing novel materials with specific properties. For example, sulfonamide derivatives have been explored for their potential use as organic semiconductors and catalysts.
The growing demand for halogenated aromatic compounds has spurred innovation in synthetic chemistry. Researchers are continuously developing new methods to improve the efficiency and selectivity of reactions involving these compounds. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular architectures from simpler precursors like 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride.
The future prospects for this compound are promising, with ongoing research exploring its potential in various fields. As our understanding of molecular interactions improves, new applications for halogenated aromatic sulfonyl chlorides are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing the full potential of these versatile intermediates.
In conclusion, 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride (CAS No. 874801-49-7) is a highly valuable compound with diverse applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with enhanced biological activity. As research continues to uncover new possibilities for halogenated aromatic compounds, this substance is poised to play an increasingly important role in scientific advancements.
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